N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the intermediate compounds, such as (5-(thiophen-3-yl)pyridin-3-yl)methanol . This intermediate can then be reacted with 2-(4-(trifluoromethyl)phenyl)acetyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of thiophene, pyridine, and trifluoromethyl-substituted phenyl groups. Examples include:
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-19(21,22)17-3-1-13(2-4-17)8-18(25)24-10-14-7-16(11-23-9-14)15-5-6-26-12-15/h1-7,9,11-12H,8,10H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJMTSEMXENMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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